Cas no 10059-42-4 (1(3H)-Isobenzofuranone,3,3-bis[4-(sulfooxy)phenyl]-)
![1(3H)-Isobenzofuranone,3,3-bis[4-(sulfooxy)phenyl]- structure](https://it.kuujia.com/scimg/cas/10059-42-4x500.png)
10059-42-4 structure
Nome del prodotto:1(3H)-Isobenzofuranone,3,3-bis[4-(sulfooxy)phenyl]-
1(3H)-Isobenzofuranone,3,3-bis[4-(sulfooxy)phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1(3H)-Isobenzofuranone,3,3-bis[4-(sulfooxy)phenyl]-
- PHENOLPHTHALEIN DISULFATE TRIPOTASSIUM SALT TRIHYDRATE
- DisulfateTrihydrateTripotassiumSalt
- SCHEMBL2546184
- 10059-42-4
- DTXSID70860537
- (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(hydrogen sulfate)
- phenolphthalein disulfate
- [4-[3-oxo-1-(4-sulfooxyphenyl)-2-benzofuran-1-yl]phenyl] hydrogen sulfate
- Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate)
-
- Inchi: InChI=1S/C20H14O10S2/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27/h1-12H,(H,22,23,24)(H,25,26,27)
- Chiave InChI: MVIHXDVCXNPIAL-UHFFFAOYSA-N
- Sorrisi: S(OC1C=CC(C2(C3C=CC(OS(O)(=O)=O)=CC=3)C3C(=CC=CC=3)C(=O)O2)=CC=1)(O)(=O)=O
Proprietà calcolate
- Massa esatta: 663.91300
- Massa monoisotopica: 478.00283899g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 32
- Conta legami ruotabili: 6
- Complessità: 834
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 170Ų
Proprietà sperimentali
- Punto di fusione: 230 °C
- PSA: 237.67000
- LogP: 1.98100
1(3H)-Isobenzofuranone,3,3-bis[4-(sulfooxy)phenyl]- Informazioni sulla sicurezza
- Istruzioni di sicurezza: S24/25
- Termine di sicurezza:S24/25
1(3H)-Isobenzofuranone,3,3-bis[4-(sulfooxy)phenyl]- Letteratura correlata
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
10059-42-4 (1(3H)-Isobenzofuranone,3,3-bis[4-(sulfooxy)phenyl]-) Prodotti correlati
- 2171695-76-2(3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2228416-20-2(2-(4-bromo-2-methylphenyl)ethane-1-sulfonyl fluoride)
- 75915-38-7(N-(2-bromoethyl)-2,2,2-trifluoroacetamide)
- 2138225-77-9(4-Pyridinecarboxylic acid, 5-ethyl-1,2-dihydro-2-oxo-)
- 476672-82-9((2Z)-3-(2,3-dichlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile)
- 1207025-42-0(1-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(2-methoxyethyl)urea)
- 1805367-51-4(5-Amino-3-(difluoromethyl)-4-nitropyridine-2-acetonitrile)
- 2731009-38-2(4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo2.1.1hexane-3-carboxylic acid)
- 3361-22-6(Acetic acid, (2-acetyl-3-hydroxyphenoxy)-)
- 84227-69-0({3-(diethylamino)methylphenyl}methanamine)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
